2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide
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Description
The compound is a butyrylcholinesterase inhibitor . It was discovered through a hierarchical virtual screening protocol followed by biochemical evaluation . The compound has shown significant inhibitory activities against butyrylcholinesterase .
Molecular Structure Analysis
The crystal structure of human butyrylcholinesterase in complex with the compound was solved, revealing the binding mode and providing clues for potential optimization .Chemical Reactions Analysis
The compound has been found to inhibit amyloid β (1-42) peptide self-induced aggregation into fibrils (by 61.7% at 10 μM) and protected cultured SH-SY5Y cells against amyloid-β-induced toxicity .Physical and Chemical Properties Analysis
The compound is related to 1-(2,3-Dihydro-1H-inden-2-yl)ethanone, which has a molecular formula of C11H12O and an average mass of 160.212 Da .Mechanism of Action
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-29-14-11-26-25(28)23-8-7-22(30-2)17-24(23)31-21-9-12-27(13-10-21)20-15-18-5-3-4-6-19(18)16-20/h3-8,17,20-21H,9-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCZILZIWSCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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